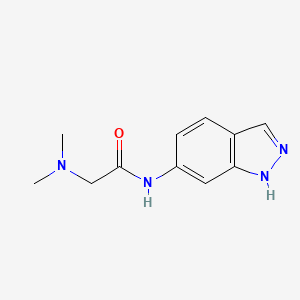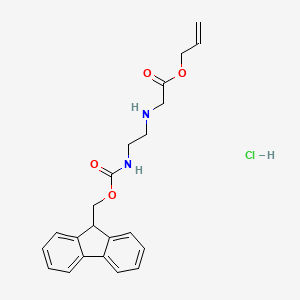
2-(dimethylamino)-N-(1H-indazol-6-yl)acetamide
Descripción general
Descripción
2-(dimethylamino)-N-(1H-indazol-6-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indazole ring, which is a bicyclic structure containing nitrogen atoms, and a dimethylamino group attached to an acetamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Mecanismo De Acción
Target of Action
The primary target of 2-(dimethylamino)-N-(1H-indazol-6-yl)acetamide is Polo-like kinase 1 (PLK1) . PLK1 plays a crucial role in cell proliferation and is a key target for addressing various cancers .
Mode of Action
The compound interacts with PLK1, inhibiting its function
Biochemical Pathways
The inhibition of PLK1 affects the cell cycle, particularly the mitotic phase . This disruption can lead to cell cycle arrest and apoptosis, reducing the proliferation of cancer cells .
Pharmacokinetics
The compound’s effectiveness against plk1 suggests it has sufficient bioavailability to reach its target within the cell .
Result of Action
The inhibition of PLK1 by this compound leads to a decrease in cell proliferation . This can result in the reduction of tumor growth in cancers where PLK1 plays a significant role .
Análisis Bioquímico
Biochemical Properties
2-(dimethylamino)-N-(1H-indazol-6-yl)acetamide has been identified as a potent inhibitor of VEGFR-2, a key enzyme involved in tumor angiogenesis . This interaction with VEGFR-2 suggests that the compound may play a significant role in biochemical reactions related to cell proliferation and migration .
Cellular Effects
In cellular processes, this compound has been observed to inhibit the proliferation of tumor cells . It also influences cell function by impacting cell signaling pathways, specifically the PI3K-Akt-mTOR signaling pathway in HGC-27 cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, notably VEGFR-2 . It inhibits this enzyme, leading to changes in gene expression and cellular functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N-(1H-indazol-6-yl)acetamide typically involves multiple steps, starting with the preparation of the indazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indazole core. Subsequently, the dimethylamino group is introduced through nucleophilic substitution reactions, often using dimethylamine as the nucleophile. The final step involves the acylation of the indazole derivative with an acetamide group, which can be achieved using acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(dimethylamino)-N-(1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Dimethylamine, acetic anhydride, acetyl chloride, and other nucleophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, resulting in a wide range of structurally diverse compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the development of new chemical entities with diverse functionalities.
Biology: Its unique structure allows for interactions with biological macromolecules, making it a useful tool in biochemical studies and assays.
Medicine: The compound has shown promise as a lead compound in drug discovery efforts, particularly in the development of anticancer and anti-inflammatory agents.
Industry: It can be utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Comparación Con Compuestos Similares
2-(dimethylamino)-N-(1H-indazol-6-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives: These compounds share the indazole core but differ in their substituents, leading to variations in their chemical and biological properties.
2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives: These derivatives exhibit different functional groups, resulting in distinct pharmacological profiles.
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives: These compounds have a quinoline ring instead of the acetamide moiety, affecting their chemical reactivity and biological activity.
Propiedades
IUPAC Name |
2-(dimethylamino)-N-(1H-indazol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-15(2)7-11(16)13-9-4-3-8-6-12-14-10(8)5-9/h3-6H,7H2,1-2H3,(H,12,14)(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNNPEHIZRBKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC2=C(C=C1)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,11-dimethoxy-13-(2-methylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B3038379.png)
![3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B3038380.png)
![1-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}sulfonyl)tetrahydro-4(1H)-pyridinone](/img/structure/B3038381.png)



![4-(2,6-dimethylphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3038388.png)
![6,8-Dibromo-2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline](/img/structure/B3038389.png)



![5-[(2,5-Dichlorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B3038399.png)
![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3038400.png)
![7-Amino-5-phenyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B3038401.png)
